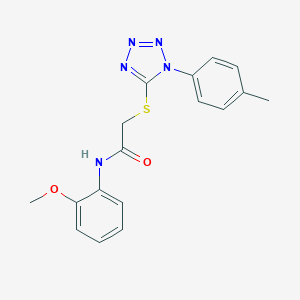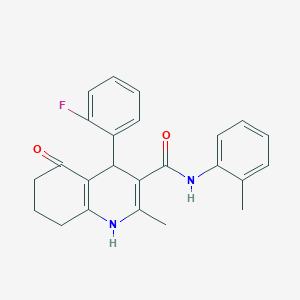![molecular formula C24H21F3N4O4 B417804 N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B417804.png)
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methyloxy groups, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core. These structural features contribute to its distinct chemical properties and potential utility in research and industry.
Métodos De Preparación
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution or other suitable methods.
Attachment of the methyloxy groups: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions.
Aplicaciones Científicas De Investigación
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, including its activity against specific biological targets.
Industry: The compound may find applications in the development of new materials, catalysts, or other industrial products.
Mecanismo De Acción
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Other pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C24H21F3N4O4 |
|---|---|
Peso molecular |
486.4g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H21F3N4O4/c1-33-16-6-4-5-15(10-16)18-11-21(24(25,26)27)31-22(30-18)17(13-29-31)23(32)28-12-14-7-8-19(34-2)20(9-14)35-3/h4-11,13H,12H2,1-3H3,(H,28,32) |
Clave InChI |
CKAYZXHHFNJVFK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC(=CC=C4)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC(=CC=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417721.png)
![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-nitrophenyl}acetamide](/img/structure/B417722.png)
![N-(2-chlorophenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B417723.png)
![2-({5-[(3-chloro-4-methylanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B417724.png)
![6-Ethoxy-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylquinoline-3-carbonitrile](/img/structure/B417728.png)
![N-(2-chlorophenyl)-2-[(5-{[(2,5-dichlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417729.png)
![2-[(5-{[(4-Fluorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B417730.png)
![2-{[3-cyano-6-(ethyloxy)quinolin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B417732.png)

![N-(2-chlorophenyl)-2-[1-(p-tolyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B417734.png)
![2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B417739.png)
![N-(3-nitrophenyl)-2-[[4-(2-phenylethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B417740.png)
![methyl 4-(3-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-yl)phenyl ether](/img/structure/B417742.png)

